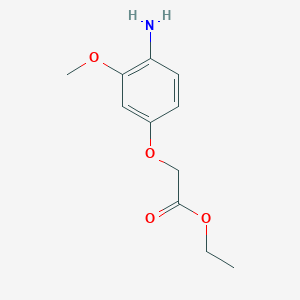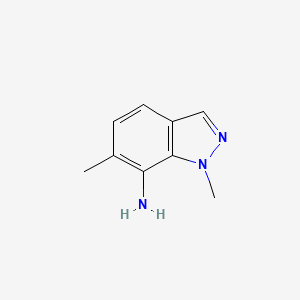
1,6-dimethyl-1H-Indazol-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethyl-1H-Indazol-7-amine is a chemical compound belonging to the class of indazoles, which are nitrogen-containing heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Dimethyl-1H-Indazol-7-amine can be synthesized through various synthetic routes. One common method involves the cyclization of 1,6-dimethyl-7-aminopyridine with hydrazine hydrate under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst such as hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
1,6-Dimethyl-1H-Indazol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of indazole-7-one derivatives.
Reduction: Formation of indazole-7-amine derivatives.
Substitution: Formation of various substituted indazoles depending on the reagents used.
科学的研究の応用
1,6-Dimethyl-1H-Indazol-7-amine has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 1,6-Dimethyl-1H-Indazol-7-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation. By inhibiting IDO, the compound can enhance the immune response against cancer cells.
類似化合物との比較
1,3-Dimethyl-1H-indazol-5-amine
1,3-Dimethyl-1H-indazol-6-amine
1,2-Dimethyl-1H-indazol-7-amine
1,4-Dimethyl-1H-indazol-7-amine
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
1,6-dimethylindazol-7-amine |
InChI |
InChI=1S/C9H11N3/c1-6-3-4-7-5-11-12(2)9(7)8(6)10/h3-5H,10H2,1-2H3 |
InChIキー |
DGIBVGXRHDYQJY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C=NN2C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


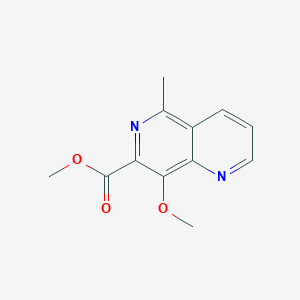
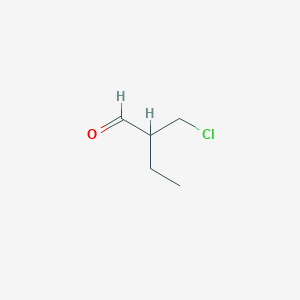
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)
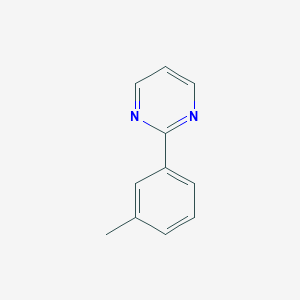
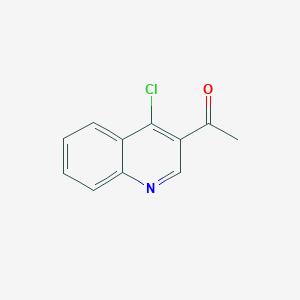
![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)



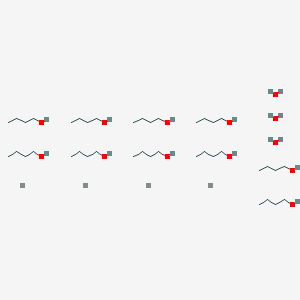
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B15356550.png)

![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
